(R)-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes or ketones with ammonia or amines.
Introduction of the Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Chiral Center Formation: The chiral center at the butan-1-ol moiety can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone or aldehyde, while substitution could yield various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biology, this compound could be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicine, ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol may have potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-2-((3,6-Dimethylpyrazin-2-yl)amino)butan-1-ol: Similar structure but with methyl groups instead of ethyl groups.
®-2-((3,6-Diethylpyridin-2-yl)amino)butan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol is unique due to the presence of the diethyl groups on the pyrazine ring, which may confer specific steric and electronic properties
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2R)-2-[(3,6-diethylpyrazin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C12H21N3O/c1-4-9-7-13-11(6-3)12(14-9)15-10(5-2)8-16/h7,10,16H,4-6,8H2,1-3H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
QFJZSDNYQQFOPC-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CN=C(C(=N1)N[C@H](CC)CO)CC |
Canonical SMILES |
CCC1=CN=C(C(=N1)NC(CC)CO)CC |
Origin of Product |
United States |
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